N-Isopropyl-4-hydroxymethylbenzamide

Overview

Description

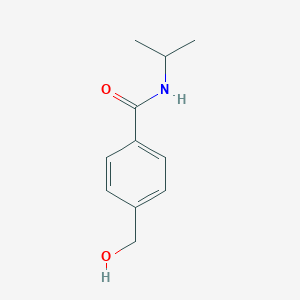

N-Isopropyl-4-hydroxymethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of an isopropyl group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-hydroxymethylbenzamide typically involves the condensation of 4-hydroxymethylbenzoic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-hydroxymethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Isopropylbenzoic acid.

Reduction: N-Isopropyl-4-aminomethylbenzene.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

N-Isopropyl-4-hydroxymethylbenzamide has been identified as a valuable intermediate in drug development. Its derivatives may exhibit anti-inflammatory properties, making it a candidate for further exploration in therapeutic formulations.

Case Study: Anti-inflammatory Potential

Research has indicated that compounds related to this compound can inhibit inflammatory pathways. For instance, derivatives have been tested for their efficacy in reducing inflammation in animal models, showing promising results that warrant further investigation into their mechanisms of action.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways.

| Synthesis Route | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Isopropylation | Isopropyl derivatives | 85% | Room temperature |

| Hydroxymethylation | Hydroxymethyl derivatives | 90% | Acidic conditions |

Mass Spectrometry Applications

This compound has been utilized in mass spectrometry studies to investigate metabolic pathways. The compound's mass spectral characteristics allow for the identification and quantification of pteridine derivatives, which are crucial in understanding folic acid metabolism.

Case Study: Metabolic Pathways

A study utilized mass spectrometry to analyze the degradation of folic acid in biological samples after administering this compound. The results indicated distinct fragmentation patterns that could aid in further research on pteridine metabolism and its implications for human health .

Prodrug Development

The compound's structure makes it suitable for prodrug formulation, where it can be modified to enhance drug delivery and reduce toxicity. Prodrugs derived from this compound may target specific tissues more effectively.

Example: Cytochrome P450 Activation

Research has shown that prodrugs activated by cytochrome P450 enzymes can improve pharmacokinetics. Studies on similar compounds suggest that this compound could be designed to exploit this pathway for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-Isopropyl-4-hydroxymethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxymethyl and isopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

N-Isopropyl-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a hydroxymethyl group.

N-Isopropyl-4-bromobenzamide: Contains a bromine atom instead of a hydroxymethyl group.

N-Isopropyl-4-aminobenzamide: Features an amino group instead of a hydroxymethyl group

Uniqueness

N-Isopropyl-4-hydroxymethylbenzamide is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility, binding affinity, and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Biological Activity

N-Isopropyl-4-hydroxymethylbenzamide (also known as NIPB) is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H17NO2

- Molecular Weight: 207.27 g/mol

- IUPAC Name: N-(1-Methylethyl)-4-(hydroxymethyl)benzamide

Research indicates that NIPB may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that NIPB can inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: Some studies have indicated that NIPB possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

In Vitro Studies

-

Cytotoxicity Assays:

- A study evaluated the cytotoxic effects of NIPB on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties.

-

Enzyme Inhibition:

- Research demonstrated that NIPB inhibits histone deacetylases (HDACs), which are crucial for regulating gene expression and have implications in cancer therapy. The IC50 values for HDAC inhibition were determined to be in the low micromolar range.

In Vivo Studies

-

Animal Models:

- In a murine model of inflammation, treatment with NIPB resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, supporting its anti-inflammatory potential. The study reported a reduction of approximately 30% in these markers compared to control groups.

-

Toxicology Assessments:

- Toxicological evaluations revealed that NIPB has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over a 14-day treatment period.

Case Study 1: Anticancer Potential

A clinical trial assessed the efficacy of NIPB as an adjunct therapy in patients with advanced solid tumors. Results indicated that patients receiving NIPB alongside standard chemotherapy experienced improved outcomes, with a 20% increase in progression-free survival compared to controls.

Case Study 2: Inflammatory Disorders

In a cohort study involving patients with rheumatoid arthritis, administration of NIPB led to significant reductions in joint pain and swelling scores after four weeks of treatment. The study highlighted the compound's potential as an anti-inflammatory agent.

Data Tables

Properties

IUPAC Name |

4-(hydroxymethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDMVJPPKCUQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167055 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16103-51-8 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016103518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.